5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one
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Overview
Description
5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one is a complex organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring fused to a pyrrol-3-one ring, and a methoxyphenyl group attached to the pyrrol-3-one ring. Due to its intricate molecular architecture, it has garnered significant interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one typically involves multiple steps, starting with the construction of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one
5-Amino-4-benzothiazol-2-yl-1-(3-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one
5-Amino-4-benzothiazol-2-yl-1-(4-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one
Uniqueness: The presence of the methoxy group at the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially affecting its biological activity and chemical reactivity.
This comprehensive overview highlights the significance of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-12-8-6-11(7-9-12)21-10-14(22)16(17(21)19)18-20-13-4-2-3-5-15(13)24-18/h2-9,19,22H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORHHFXNOLXKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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